

PDMAT halide-free precursor comparison

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Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: S1480260

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PDMAT Precursor Overview

Pentakis(dimethylamino)tantalum (PDMAT) is a solid, high-purity tantalum precursor used in semiconductor manufacturing. Its primary application is in the deposition of TaN barrier layers, which prevent copper diffusion in advanced interconnect technologies [1].

The table below summarizes its key physical properties and applications:

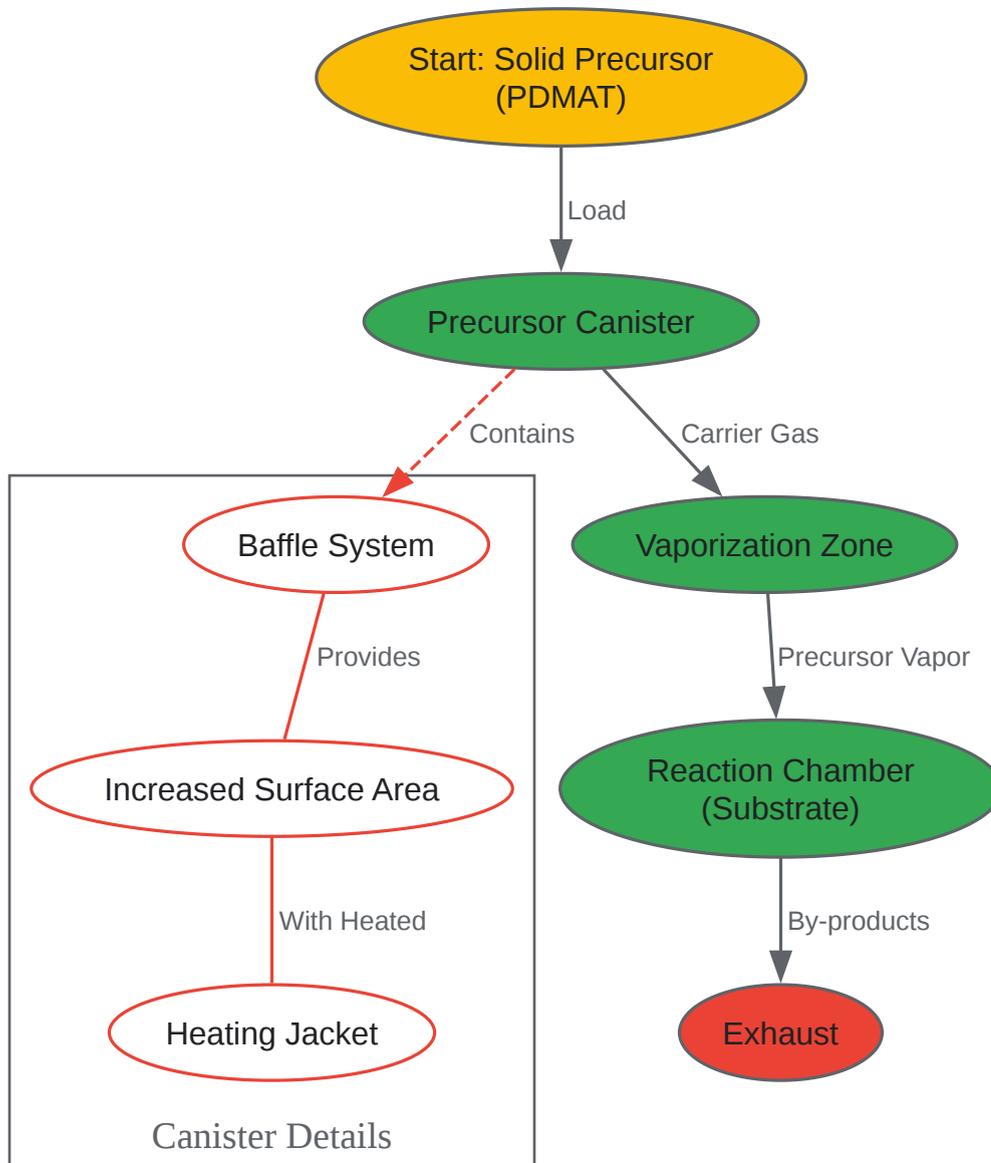
Property / Aspect	Description
Chemical Formula	Pentakis(dimethylamino)tantalum [1]
Appearance	Pale yellow solid [1]
Formula Weight	401.35 [1]
Boiling Point	90°C @ 0.8 mmHg (sublimes) [1]
Melting Point	150-180°C (decomposes) [1]
Primary Application	ALD/CVD of TaN diffusion barriers for Cu metallization; deposition of Ta ₂ O ₅ dielectrics [1]

Property / Aspect	Description
Key Benefits	High volatility, good thermal stability, compatibility with NH_3 or $\text{H}_2\text{O}/\text{O}_2$ reactants [1]

Experimental Insights and Workflow

While detailed comparative experimental data was not available in the search results, one patent describes a general apparatus and method for generating such precursors, which involves a canister with baffles to increase the surface area of the solid precursor for more efficient vaporization [2].

The workflow below outlines a generalized deposition process using a solid precursor like PDMAT, synthesized from the described methods:



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Suggestions for Finding Comparative Data

To build a comprehensive comparison guide, I suggest you try the following:

- **Refine Your Search Terms:** Use more specific queries on academic and patent databases, such as:
 - "PDMAT vs Penta tantalum" comparison
 - "Tantalum precursor ALD performance comparison"
 - "Halide-free tantalum precursors review"

- **Consult Specialized Databases:** Search in-depth on platforms like:
 - **IEEE Xplore** and **SPIE Digital Library** for conference proceedings on semiconductor processing.
 - **ACS Publications** and **RSC Publishing** for chemistry-focused material studies.
- **Review Foundational Literature:** Look for review articles on "Atomic Layer Deposition of Barrier Layers" or "Precursors for CVD/ALD in Microelectronics," which often contain comparative tables summarizing the properties and performance of different precursors.

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References

1. PDMAT [merckgroup.com]
2. Method and apparatus of generating PDMAT precursor [patents.google.com]

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